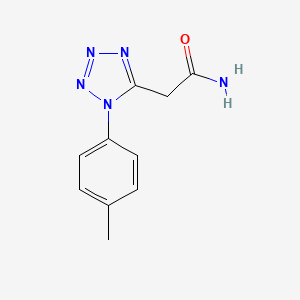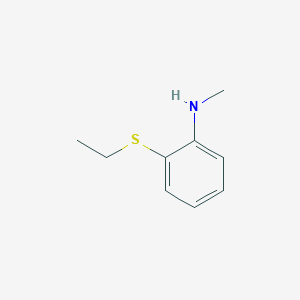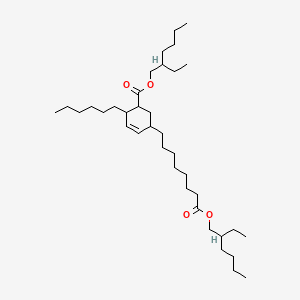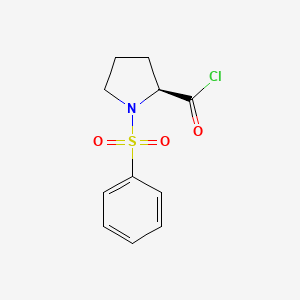![molecular formula C8H10N4O2 B14469031 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one CAS No. 66045-36-1](/img/structure/B14469031.png)
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one can be achieved through multiple pathways. One common method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process has been shown to enhance reaction rates and improve product yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Biology: Studied for its potential as an inhibitor of enzymes such as kinases and lysine-specific demethylase.
Medicine: Investigated for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt the normal function of the enzyme, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 3-amino-1,2,4-triazole
- 4-(1H-1,2,4-triazol-1-yl) derivatives .
Uniqueness
What sets 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one apart is its unique structure, which combines the 1,2,4-triazole ring with an oxolan-2-one moiety. This unique combination enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
66045-36-1 |
|---|---|
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
3-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C8H10N4O2/c1-5(6-2-3-14-7(6)13)11-8-9-4-10-12-8/h4H,2-3H2,1H3,(H2,9,10,11,12) |
Clé InChI |
GXGGSTNHRHFBMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCOC1=O)NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)






![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)



![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
